2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride is a chemical compound that combines a piperidine moiety with a benzothiazole ring, linked through a methoxy group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antibacterial and anticancer activities. The presence of both the piperidine and benzothiazole structures suggests a unique mechanism of action that may be beneficial in drug development.
The compound can be synthesized from commercially available starting materials, primarily 2-hydroxybenzothiazole and 3-chloropiperidine, under basic conditions. The synthesis typically involves the use of solvents such as dimethylformamide and bases like potassium carbonate to facilitate the reaction.
2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride is classified as an organic compound, specifically a heterocyclic compound due to the presence of nitrogen and sulfur in its structure. It falls within the categories of benzothiazoles and piperidine derivatives, which are known for their diverse biological activities.
The synthesis of 2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride generally follows a two-step process:
The reaction conditions typically include maintaining an appropriate temperature and stirring for several hours to ensure complete conversion. Purification methods such as recrystallization or chromatography may be employed to isolate the final product in high purity.
The molecular structure of 2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride features:
2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride involves its interaction with specific biological targets:
These interactions suggest that the compound may modulate enzyme activity or receptor binding, leading to its pharmacological effects, particularly in antimicrobial and anticancer contexts.
Relevant data includes melting point ranges (if available) and spectral data (IR, NMR) confirming structural integrity post-synthesis.
2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride has several scientific applications:
Research continues into optimizing its properties for enhanced biological activity and therapeutic efficacy, making it a valuable compound in both academic and industrial settings.
The strategic fusion of benzothiazole and piperidine scaffolds generates hybrid pharmacophores with enhanced bioactivity profiles. Benzothiazole (a planar, electron-deficient bicyclic system) contributes to π–π stacking interactions with biological targets like DNA or enzyme active sites, thereby improving binding affinity and cellular penetration [6]. Concurrently, the piperidine moiety introduces a basic nitrogen atom that can be protonated under physiological conditions, enhancing water solubility and enabling ionic interactions with anionic residues in target proteins (e.g., aspartate/glutamate in ATP-binding pockets) [4] [9].
In 2-(Piperidin-3-ylmethoxy)-benzothiazole hydrochloride, the methyleneoxy (–OCH₂–) linker bridges these moieties, conferring conformational adaptability that optimizes target engagement. This design mimics privileged structures in kinase inhibitors (e.g., dual AChE/GSK3β inhibitors), where piperidine derivatives occupy allosteric sites while benzothiazole anchors in hydrophobic clefts [4] [6]. The hydrochloride salt further augments bioavailability by improving crystallinity and dissolution kinetics.
Table 1: Key Physicochemical Contributions of Hybrid Components
Structural Motif | Role in Pharmacophore | Target Interactions |
---|---|---|
Benzothiazole | Enhances membrane permeability; enables π-stacking with aromatic residues (e.g., Trp84 in AChE) | DNA/enzyme binding grooves |
Piperidine | Introduces basicity (pKₐ ~10.5); modulates solubility and charge-based recognition | Ionic bonds with carboxylate/phosphoryl groups |
Methyleneoxy linker | Provides torsional flexibility; optimizes spatial orientation of pharmacophores | Adaptable occupancy of adjacent hydrophobic pockets |
Antibacterial Applications
Benzothiazole-piperidine hybrids disrupt bacterial growth through enzyme inhibition and cell division targeting. For instance, structurally analogous benzothiazole sulfonamides (e.g., 16c) inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme, by competitively displacing para-aminobenzoic acid (PABA). Compound 16c achieves MIC values of 0.025 mM against Staphylococcus aureus—surpassing ampicillin and sulfadiazine by >100-fold . This potency arises from benzothiazole’s mimicry of the pterin ring in DHPS substrates, while the piperidine’s cationic nitrogen forms salt bridges with conserved Lys220 in the PABA-binding site .
Additionally, thiazole-quinolinium derivatives bearing aliphatic amines (e.g., 4b4) disrupt FtsZ polymerization, a tubulin homolog essential for bacterial cytokinesis. These compounds induce aberrant cell elongation in MRSA and NDM-1 E. coli (MIC = 0.5–32 μg/mL) by hyperstabilizing FtsZ protofilaments, thereby preventing Z-ring constriction [8].
Anticancer Applications
Linked pyrazole-thiazole hybrids (e.g., 3b and 3c) demonstrate potent antiproliferative effects by inducing apoptosis. Compound 3c exhibits IC₅₀ values of 5.66 ± 0.61 μM in Jurkat T-cells and 2.17 ± 0.36 μM in MCF-7 breast adenocarcinoma, while sparing pseudo-normal cell lines (HaCaT IC₅₀ = 68.23 ± 0.54 μM) [5] [6]. The benzothiazole component intercalates DNA or inhibits kinases like RAF, whereas the piperidine-derived side chains enhance cellular uptake and disrupt mitochondrial membrane potentials.
Table 2: Comparative Bioactivity of Benzothiazole-Piperidine Hybrids
Therapeutic Area | Compound Example | Target/Mechanism | Potency | Reference |
---|---|---|---|---|
Antibacterial | 16c | DHPS inhibition | MIC = 0.025 mM (S. aureus) | |
Antibacterial | 4b4 | FtsZ polymerization disruption | MIC = 0.5 μg/mL (NDM-1 E. coli) | [8] |
Anticancer | 3c | Apoptosis induction | IC₅₀ = 2.17 μM (MCF-7) | [5] |
2-(Piperidin-3-ylmethoxy)-benzothiazole exemplifies a versatile scaffold for inhibiting ATP-dependent enzymes. Its benzothiazole moiety competes with adenine binding via π-stacking in hydrophobic pockets, while the piperidine group occupies adjacent allosteric sites inaccessible to human orthologs. For instance, in cGMP-dependent protein kinase (PfPKG)—a malaria drug target—isoxazole-piperidine inhibitors (e.g., 3, Ki = 1.3 ± 0.4 nM) exploit a smaller gatekeeper residue (Thr618 vs. Met in humans) to achieve >500-fold selectivity [10]. Similarly, dual AChE/GSK3β inhibitors incorporating benzylpiperidine (e.g., GD29) leverage the piperidine’s protonation to bind the catalytic anionic site (CAS) of AChE, while planar heterocycles occupy the peripheral site (PAS) [4].
The compound’s ATP-competitive behavior is evidenced in kinase assays:
Molecular docking predicts that 2-(Piperidin-3-ylmethoxy)-benzothiazole occupies the interdomain cleft of FtsZ or the ATP gorge in kinases, with the benzothiazole anchored near catalytic residues and the piperidine extending toward solvent-exposed regions—minimizing off-target effects [4] [8].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9